
4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Overview
Description
Synthesis Analysis
The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce ®-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of ®-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up.
Molecular Structure Analysis
The molecular formula of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is C7H14O4 . The average mass is 162.184 Da and the monoisotopic mass is 162.089203 Da .
Chemical Reactions Analysis
Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis.
Physical And Chemical Properties Analysis
The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 236.8±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Enzymatic Reduction in Pharmaceutical Intermediates
The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce (R)-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up (Kosjek et al., 2008).
Synthesis of Complex Chemical Structures
The compound (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol, derived from glucose, involves a complex process of triethylsilyl removal, alkene isomerization, intramolecular conjugate addition, and ketal formation. This synthesis is crucial for understanding the structural and conformational properties of related chemical entities (Bennett & Murphy, 2020).
Chemical Reactivity in Synthetic Processes
Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis (Li & Porco, 2005).
Catalysis in Organic Synthesis
The use of [4,4′-Bipyridine]-1,1′-diium tricyanomethanide in the synthesis of tetrahydrobenzo[b]pyrans and other derivatives represents an efficient, green, and cost-effective catalytic process. This method aligns with green chemistry protocols, demonstrating the potential of such catalysts in the synthesis of complex organic molecules (Zolfigol et al., 2016).
Efficient Synthesis of Protected Groups
The efficient synthesis of 4-methoxy-5,6-dihydro-2H-pyran (MDHP) from 4,4-dimethoxytetrahydropyran highlights its importance in the creation of desirable protecting group properties for various chemical compounds. This research underscores the role of such compounds in facilitating more complex organic syntheses (Panchal et al., 2008).
Mechanism of Action
Target of Action
It has been used in the synthesis of pharmaceutical intermediates , suggesting that its targets could be related to the specific biochemical pathways these intermediates are involved in.
Mode of Action
It has been used in the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2h-pyran-3-one to produce ®-α-hydroxyketal . This suggests that it may interact with its targets through enzymatic reduction processes.
Biochemical Pathways
Given its use in the synthesis of pharmaceutical intermediates , it is likely that it affects the biochemical pathways associated with these intermediates.
Result of Action
Its use in the synthesis of pharmaceutical intermediates suggests that it may have significant effects at the molecular and cellular level.
Action Environment
Factors such as ph control and agitation speed were found to be critical for the scale-up of the enzymatic reduction process in which it is used .
Safety and Hazards
properties
IUPAC Name |
4,4-dimethoxyoxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOXDLHSNHTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479822 | |
| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104681-92-7 | |
| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol advantageous compared to traditional chemical methods?
A1: The research highlights the use of a ketone reductase enzyme for the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol. [] This method offers several advantages over traditional chemical synthesis, particularly:
- High Enantioselectivity: Enzymatic reactions are renowned for their high selectivity. In this case, the ketone reductase yields the desired (R)-enantiomer with >99% enantiomeric excess (ee), [] which is crucial for pharmaceutical applications where the other enantiomer might have different or undesirable biological effects.
- Sustainable Process: The use of glucose dehydrogenase for in situ NADPH cofactor regeneration significantly enhances the economic and environmental sustainability of the process. [] This eliminates the need for stoichiometric amounts of expensive and potentially harmful reducing agents typically required in chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



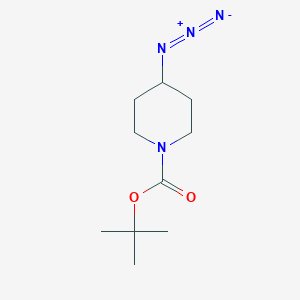
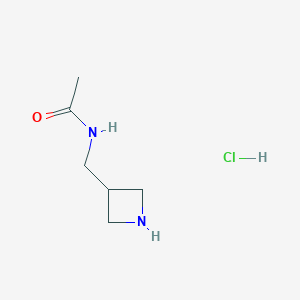
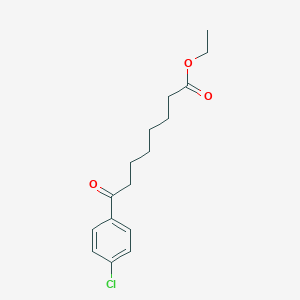
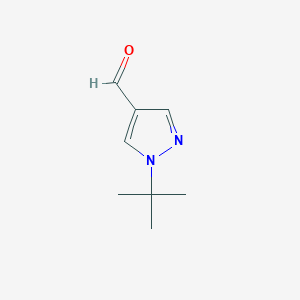


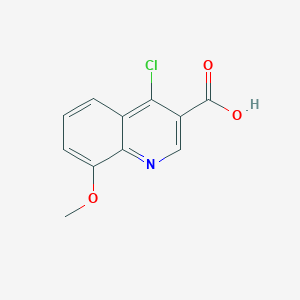


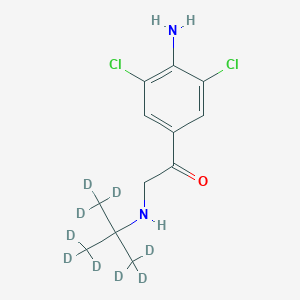
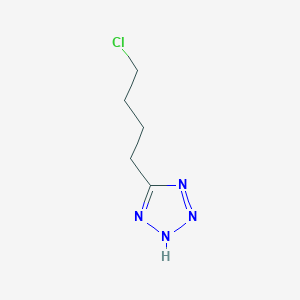
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)